1-Pyrenamin

Description

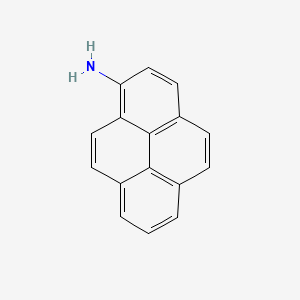

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyren-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVWKHVRBDQPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Record name | 1-AMINOPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040932 | |

| Record name | 1-Aminopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-aminopyrene appears as colorless crystals. Yellow needles from hexane, melting point 117-118 °C., Insoluble in water (0.576 mg/L at 25 deg C); [ChemIDplus] Colorless or yellow solid; [CAMEO] Yellow or green powder; [MSDSonline], Solid | |

| Record name | 1-AMINOPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminopyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Aminopyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000016 [mmHg] | |

| Record name | 1-Aminopyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1606-67-3, 64990-23-4 | |

| Record name | 1-AMINOPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064990234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyren-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW9EO1681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Aminopyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 to 244 °F (NTP, 1992), 115 - 117 °C | |

| Record name | 1-AMINOPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminopyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Pyrenamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Pyrenamine, a versatile aromatic amine with significant applications in research and development. This document outlines its core physicochemical properties, detailed experimental protocols for its use as a fluorescent probe, and its role in the synthesis of pharmaceutical intermediates.

Core Properties of 1-Pyrenamine

1-Pyrenamine, also known as 1-aminopyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative. Its unique structure and fluorescent properties make it a valuable tool in various scientific disciplines.

| Property | Value | Citations |

| CAS Number | 1606-67-3 | [1][2] |

| Molecular Formula | C₁₆H₁₁N | [1][2] |

| Molecular Weight | 217.27 g/mol | [2] |

| Appearance | Yellow to green powder | [1] |

| Melting Point | 115-117 °C | [1] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. |

Application in Cellular Imaging: A Fluorescent Probe for Ion Detection

1-Pyrenamine serves as a foundational molecule for the synthesis of novel fluorescent probes. Its derivatives can be designed to detect specific ions within cellular environments, offering insights into biological processes. A notable application is in the creation of Schiff base probes for the sequential detection of copper (Cu²⁺) and cyanide (CN⁻) ions in living cells, such as the HeLa cell line.[2]

Experimental Protocol: Synthesis of a 1-Pyrenamine-Based Schiff Base Probe

This protocol describes the synthesis of a pyrene-appended Schiff base probe, designated here as Probe L, for the detection of Cu²⁺ and CN⁻.[2]

Materials:

-

1-Pyrenamine

-

2-Pyridinecarboxaldehyde

-

Ethanol (absolute)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 1-Pyrenamine (1 equivalent) and 2-Pyridinecarboxaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture with continuous stirring at 60°C for seven hours.

-

Monitor the formation of the final product using thin-layer chromatography (TLC).

-

Upon completion, the resulting Schiff base probe (Probe L) can be purified using standard chromatographic techniques.

Experimental Protocol: Cellular Imaging of Cu²⁺ and CN⁻ in HeLa Cells

This protocol outlines the use of the synthesized Probe L for the fluorescent detection of Cu²⁺ and CN⁻ in HeLa cells.[2]

Cell Culture and Staining:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics in a 5% CO₂ incubator at 37°C.[2]

-

For imaging experiments, seed the cells on a suitable imaging dish or plate.

-

Prepare a stock solution of Probe L in dimethyl sulfoxide (B87167) (DMSO).

-

Treat the HeLa cells with 10 µM of Probe L for 30 minutes at 37°C.[2]

-

Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

Ion Detection and Imaging:

-

To detect Cu²⁺, add 5 µM of a Cu²⁺ solution to the cells and incubate for 30 minutes. A strong blue fluorescence will indicate the presence of Cu²⁺.[2]

-

To subsequently detect CN⁻, add 15 µM of a CN⁻ solution to the same cells. The fluorescence will be quenched, indicating the detection of cyanide.

-

Visualize the cells using a fluorescence microscope with an excitation wavelength of approximately 410 nm.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the synthesis and the cellular imaging workflow.

Role in Drug Development and Synthesis

1-Pyrenamine also serves as a crucial intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] Its reactive amine group allows for its incorporation into larger molecular scaffolds, enabling the development of new drugs. The pyrene (B120774) moiety can impart unique photophysical properties to these molecules, which can be exploited for applications such as photodynamic therapy or as fluorescent tags for studying drug uptake and distribution. The synthesis of various bioactive molecules and pharmaceutical intermediates often involves the chemical modification of aromatic amines like 1-Pyrenamine.

References

An In-depth Technical Guide to the Synthesis of 1-Pyrenamine: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenamine, a key fluorescent molecular probe and a vital precursor in the synthesis of various dyes, pigments, and materials for biomedical and electronic applications, is of significant interest to the scientific community.[1][2] Its synthesis is pivotal for the advancement of these fields. This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-pyrenamine, with a focus on detailed experimental protocols, quantitative data, and mechanistic representations. The predominant and most well-documented method involves the reduction of 1-nitropyrene (B107360). An alternative, though less specifically detailed in the literature for this exact transformation, is the palladium-catalyzed Buchwald-Hartwig amination of a halogenated pyrene (B120774) derivative. This document aims to equip researchers, scientists, and drug development professionals with the critical information required to efficiently synthesize and utilize 1-pyrenamine.

Primary Synthesis Pathway: Reduction of 1-Nitropyrene

The most common and established route to 1-pyrenamine is through the reduction of its nitro precursor, 1-nitropyrene. This precursor is readily synthesized from the nitration of pyrene.

Precursor Synthesis: Nitration of Pyrene to 1-Nitropyrene

The synthesis of 1-nitropyrene is achieved through the electrophilic nitration of pyrene.

-

Materials: Pyrene, Acetic Anhydride (B1165640) (Ac₂O), Copper(II) Nitrate (B79036) (Cu(NO₃)₂), Ethyl Acetate (B1210297) (EtOAc).

-

Procedure: In a 500-mL three-neck round-bottomed flask equipped with a stirring bar under a nitrogen atmosphere, a mixture of pyrene (20.2 g, 100 mmol) and acetic anhydride (26 mL, 277 mmol) is prepared in 200 mL of dried ethyl acetate. To this mixture, copper(II) nitrate (36 g, 150 mmol) is added. The mixture is then stirred at 55°C for 24 hours, during which a thick yellow precipitate will form. After the reaction, the mixture is cooled to room temperature, and the inorganic materials are removed by filtration.[3]

Reduction of 1-Nitropyrene to 1-Pyrenamine

Several effective methods have been documented for the reduction of the nitro group of 1-nitropyrene to the corresponding amine. The choice of reducing agent can influence the reaction conditions and yield.

This method employs a palladium on carbon catalyst with hydrazine (B178648) monohydrate as the hydrogen source.

-

Materials: 1-Nitropyrene, 10% Palladium on Carbon (Pd/C), Ethanol (B145695), Tetrahydrofuran (THF), Hydrazine Monohydrate.

-

Procedure: In a 250-mL three-neck round-bottomed flask equipped with a stirring bar under a nitrogen atmosphere, 1-nitropyrene (12.4 g, 50 mmol) and 0.15 g of 10% Pd/C are dissolved/suspended in 80 mL of ethanol and 40 mL of THF. The suspension is heated to reflux, and 6.5 mL of hydrazine monohydrate is added slowly to the mixture. The solution is then stirred at reflux.[3] The progress of the reaction can be monitored by thin-layer chromatography.

A common and effective method for the reduction of aromatic nitro compounds.

-

Materials: 1-Nitropyrene, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Ethyl Acetate, Sodium Carbonate solution (20% m/v), Anhydrous Magnesium Sulfate.

-

Procedure: Under an argon atmosphere with magnetic stirring, 1-nitropyrene (1.00 g, 4.0 mmol) is dissolved in 60 mL of ethyl acetate with tin(II) chloride dihydrate (4.35 g, 19.2 mmol) in a 250-mL three-necked round-bottomed flask. The reaction mixture is heated to reflux for 6 hours. After completion, the reaction is cooled to room temperature, and the pH is adjusted to 8.0 by the slow addition of a 20% (m/v) aqueous sodium carbonate solution, followed by stirring for 1 hour. The mixture is extracted three times with ethyl acetate. The combined organic phases are then dried with anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the product.[1]

This method is often used for the derivatization of 1-nitropyrene for analytical purposes but is also a valid synthetic route.

-

Materials: 1-Nitropyrene, Iron Powder, Acetic Acid in Methanol (B129727) (15% v/v).

-

Procedure: The 1-nitropyrene residue is re-dissolved in 200 µL of 15% acetic acid in methanol (v/v), and 10 mg of iron powder is added. The mixture is then vortexed vigorously for 20 minutes to facilitate the reduction to 1-pyrenamine.[4]

Alternative Synthesis Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[5][6] While a specific, detailed protocol for the direct synthesis of 1-pyrenamine from a halopyrene and ammonia (B1221849) is not extensively documented in the initial search results, this method represents a theoretically viable and modern approach.

The general transformation would involve the coupling of a 1-halopyrene (e.g., 1-bromopyrene) with an ammonia equivalent. The synthesis of 1-bromopyrene (B33193) from pyrene is well-established.

Precursor Synthesis: Bromination of Pyrene to 1-Bromopyrene

-

Materials: Pyrene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

-

Procedure: A detailed, specific protocol for the bromination of pyrene to 1-bromopyrene can be found in the literature. Generally, it involves the reaction of pyrene with a brominating agent like N-bromosuccinimide in a suitable solvent.

Conceptual Buchwald-Hartwig Amination of 1-Bromopyrene

The direct coupling of ammonia with aryl halides via the Buchwald-Hartwig reaction can be challenging due to the tight binding of ammonia to the palladium catalyst.[5] To circumvent this, ammonia surrogates such as benzophenone (B1666685) imine or a silylamide can be used, followed by hydrolysis to yield the primary amine.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 1-pyrenamine and its precursor, 1-nitropyrene.

| Reaction | Reactants | Product | Yield | Reference |

| Nitration of Pyrene | Pyrene, Cu(NO₃)₂ | 1-Nitropyrene | Not specified | [3] |

| Reduction of 1-Nitropyrene | 1-Nitropyrene, SnCl₂·2H₂O | 1-Pyrenamine | 90% | [1] |

| Reduction of 1-Nitropyrene | 1-Nitropyrene, Hydrazine, Pd/C | 1-Pyrenamine | Not specified | [3] |

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways to 1-pyrenamine.

Caption: Synthesis of 1-Pyrenamine via Nitration and Reduction.

Caption: Conceptual Pathway via Buchwald-Hartwig Amination.

Caption: Generalized Catalytic Cycle of Buchwald-Hartwig Amination.

Conclusion

The synthesis of 1-pyrenamine is most reliably and commonly achieved through a two-step process involving the nitration of pyrene to 1-nitropyrene, followed by the reduction of the nitro group. This guide has provided detailed experimental protocols for these transformations, supported by quantitative yield data from the literature. While the Buchwald-Hartwig amination presents a modern and powerful alternative for C-N bond formation, its specific application for the synthesis of 1-pyrenamine from a halopyrene precursor requires further investigation to establish optimized and well-documented protocols. The information compiled herein serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this important fluorescent molecule.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic properties of 1-Pyrenamine (UV-Vis, fluorescence)

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-Pyrenamine, with a focus on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work.

Introduction

1-Pyrenamine, also known as 1-aminopyrene, is an aromatic amine derivative of pyrene (B120774).[1] Pyrene and its derivatives are widely used as fluorescent probes due to their unique photophysical properties.[2] The fluorescence emission of pyrene is highly sensitive to the polarity of its local environment, making it a valuable tool for studying molecular interactions and microenvironments in biological systems.[2] 1-Pyrenamine, with its reactive amino group, can be used as a precursor for the synthesis of other fluorescent probes and can be incorporated into larger molecular systems.[3][4] Understanding its intrinsic spectroscopic properties is crucial for the design and interpretation of experiments utilizing this fluorophore.

Spectroscopic Properties

The electronic absorption and emission spectra of 1-Pyrenamine are characterized by distinct bands in the UV and visible regions. These properties are influenced by the solvent environment, a phenomenon known as solvatochromism.

UV-Vis Absorption

The UV-Vis absorption spectrum of 1-Pyrenamine exhibits multiple absorption bands corresponding to π-π* electronic transitions within the pyrene aromatic system. In a 10% methanolic buffer solution containing 40% acetonitrile, 1-Pyrenamine displays three main absorption bands.[5]

Table 1: UV-Vis Absorption Maxima of 1-Pyrenamine

| Solvent | Absorption Maxima (λabs, nm) |

| 10% Methanolic Buffer with 40% Acetonitrile | 353, 283, 242[5] |

| Unspecified (from spectral data) | ~355, ~280, ~240 |

Fluorescence Emission and Solvatochromism

The fluorescence of pyrene and its derivatives is particularly noteworthy for its sensitivity to solvent polarity. The emission spectrum of pyrene monomers typically displays a series of vibronic bands. The ratio of the intensity of the first vibronic peak (I1) to the third (I3) is often used as a measure of the local environmental polarity.

Table 2: Representative Fluorescence Emission of a Pyrene Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Maxima (λem, nm) | Stokes Shift (nm)a |

| Hexane | 1.88 | 375, 395 | 22, 42 |

| Toluene | 2.38 | 376, 396 | 23, 43 |

| Dichloromethane | 8.93 | 380, 400 | 27, 47 |

| Acetone | 20.7 | 384, 405 | 31, 52 |

| Ethanol | 24.5 | 385, 406 | 32, 53 |

| Acetonitrile | 37.5 | 377, 397, 418[6] | 24, 44, 65 |

| Water | 80.1 | 390, 412 | 37, 59 |

a Stokes shift calculated using the longest wavelength absorption maximum of 1-Pyrenamine (353 nm) for illustrative purposes. Actual Stokes shifts will vary depending on the specific absorption maximum in each solvent.

Experimental Protocols

Accurate measurement of the spectroscopic properties of 1-Pyrenamine requires careful experimental design and execution.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of 1-Pyrenamine in a specific solvent.

Materials:

-

1-Pyrenamine

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-Pyrenamine of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200 - 600 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the most dilute 1-Pyrenamine solution and then fill the cuvette.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat the measurement for all the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λabs).

-

To determine the molar extinction coefficient (ε), plot absorbance at a specific λabs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the relative fluorescence quantum yield of 1-Pyrenamine.

Materials:

-

1-Pyrenamine

-

Spectroscopic grade solvents of varying polarities

-

Volumetric flasks and pipettes

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare dilute solutions of 1-Pyrenamine in the chosen solvents. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Determination of Excitation Maximum (λex):

-

Set the emission monochromator to an estimated emission wavelength.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250 - 400 nm).

-

The wavelength that produces the highest fluorescence intensity is the λex.

-

-

Determination of Emission Maximum (λem):

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator from a wavelength slightly higher than λex to a longer wavelength (e.g., λex + 20 nm to 700 nm).

-

The resulting spectrum is the fluorescence emission spectrum, and the peak wavelength is the λem.

-

-

Solvent Study: Repeat steps 1-4 for each solvent to observe the solvatochromic shifts.

-

Data Analysis:

-

Record the λex and λem for each solvent.

-

Calculate the Stokes shift (in nm) for each solvent: Stokes Shift = λem - λabs.

-

Photochemical Transformation of 1-Pyrenamine

Upon exposure to UVA light, 1-Pyrenamine undergoes photochemical transformation, leading to the formation of several oxidation products.[5] This process involves the photo-oxidation of the amino group and the pyrene ring. The degradation pathway is a complex process that can be influenced by the presence of other molecules and the surrounding environment.

Caption: Photochemical transformation pathway of 1-Pyrenamine upon UVA irradiation.

References

1-Pyrenamine: A Technical Guide to Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-pyrenamine, a key chemical intermediate. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and describes a known signaling pathway involving this compound.

Core Data Presentation: Solubility of 1-Pyrenamine

Quantitative solubility data for 1-pyrenamine in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the currently available data.

Table 1: Solubility of 1-Pyrenamine

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 0.576 mg/L | Quantitative[1] |

| Chloroform | Not Specified | Slightly Soluble | Qualitative[1] |

| Methanol | Not Specified | Sparingly Soluble | Qualitative[1] |

| Ethanol | Not Specified | Soluble | Qualitative |

| Ether | Not Specified | Soluble | Qualitative |

| Benzene | Not Specified | Soluble | Qualitative |

| Hexane | Not Specified | Soluble (for crystallization) | Qualitative[1] |

| Ethyl Acetate | Not Specified | Soluble (in synthesis) | Qualitative[1] |

| Tetrahydrofuran (THF) | Not Specified | Soluble (in synthesis with ethanol) | Qualitative |

To provide a broader context for researchers, the following table presents quantitative solubility data for the parent aromatic compound, pyrene. This data can serve as a useful reference for estimating the solubility behavior of 1-pyrenamine in various organic solvents, given their structural similarity.

Table 2: Solubility of Pyrene (for comparative purposes)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 20 | 4.5 |

| Benzene | 20 | 28.6 |

| Carbon Tetrachloride | 20 | 16.7 |

| Chloroform | 20 | 25.0 |

| Cyclohexane | 20 | 2.5 |

| 1,2-Dichloroethane | 25 | 1.8 (mole fraction) |

| Ethanol (95%) | 20 | 1.7 |

| Ethyl Acetate | 20 | 5.0 |

| n-Heptane | 25 | 0.8 |

| n-Hexane | 20 | 1.2 |

| Methanol | 20 | 0.7 |

| Toluene | 20 | 25.0 |

Experimental Protocols: Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound like 1-pyrenamine is the shake-flask method . This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Shake-Flask Method for Equilibrium Solubility Determination

1. Materials and Equipment:

-

1-Pyrenamine (solid, high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable containers with tight-fitting caps

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-pyrenamine to a series of vials, each containing a known volume of the selected organic solvent or water. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to reach equilibrium in preliminary experiments by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved 1-pyrenamine remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 1-pyrenamine in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility of 1-pyrenamine in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 1-pyrenamine using the shake-flask method.

Signaling Pathway of 1-Pyrenamine in Chronic Kidney Disease

Recent research has identified an endogenous role for 1-pyrenamine in the progression of chronic kidney disease (CKD). It acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental toxins and endogenous metabolites.

The proposed signaling pathway is as follows:

-

Activation: 1-Pyrenamine binds to and activates the Aryl Hydrocarbon Receptor (AhR) in the cytoplasm.

-

Translocation: The activated AhR complex translocates into the nucleus.

-

Dimerization: In the nucleus, the AhR complex dimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: This dimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Pathological Effects: This binding initiates the transcription of genes such as Cytochrome P450 1A1 (CYP1A1), which is associated with the progression of renal fibrosis and the worsening of chronic kidney disease.

Caption: Signaling pathway of 1-pyrenamine-mediated activation of the Aryl Hydrocarbon Receptor (AhR) leading to chronic kidney disease progression.

References

Synonyms for 1-Pyrenamine (e.g., 1-aminopyrene, 3-aminopyrene)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Pyrenamine, a versatile aromatic amine with significant applications in research and development. It covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and purification, and key applications.

Nomenclature and Synonyms

1-Pyrenamine is known by a variety of names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing. The systematic IUPAC name for this compound is pyren-1-amine .[1]

Commonly used synonyms include:

-

1-Aminopyrene[1]

-

1-PYRENAMINE[1]

-

Pyren-1-ylamine[1]

-

alpha-Aminopyrene[1]

-

Aminopyrene[3]

-

Pyrenamine[1]

Key identification numbers are:

Physicochemical Properties

The properties of 1-Pyrenamine are critical for its application in experimental settings. It typically appears as colorless crystals or a yellow to green powder.[1][2][8] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁N | [1][2][3][4] |

| Molecular Weight | 217.27 g/mol | [2][3][5] |

| Melting Point | 115-118 °C | [1][2][9] |

| Boiling Point | 728.87 K (~455.72 °C) (Joback Method) | [3] |

| Water Solubility | Insoluble (0.576 mg/L at 25 °C) | [9][10] |

| logP (Octanol/Water) | 4.166 - 4.31 | [1][3] |

| pKa | 2.91 (in 50% aqueous EtOH) | [9] |

| Appearance | Colorless crystals; Yellow to green powder | [1][2][8] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for obtaining high-purity 1-Pyrenamine for research and development.

A common and effective method for synthesizing 1-Aminopyrene is through the reduction of its nitro precursor, 1-Nitropyrene.

Materials and Reagents:

-

1-Nitropyrene

-

10% Palladium on Carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrazine (B178648) monohydrate

-

Nitrogen gas supply

-

Standard reflux apparatus (three-neck round-bottomed flask, condenser, stirring bar)

Procedure:

-

Set up a 250-mL three-neck round-bottomed flask with a magnetic stirring bar, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add 12.4 g (50 mmol) of 1-Nitropyrene and 0.15 g of 10% Pd/C to the flask.

-

Add 80 mL of ethanol and 40 mL of THF to dissolve/suspend the reactants.

-

Heat the suspension to reflux.

-

Once refluxing, slowly add 6.5 mL of hydrazine monohydrate to the mixture.

-

Continue stirring the solution at reflux temperature until the reaction is complete (reaction progress can be monitored by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the Pd/C catalyst.

-

Remove the solvents (ethanol and THF) from the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-Aminopyrene product.

-

Proceed with purification as described below.

(Protocol adapted from a documented synthesis procedure.[11])

To achieve high purity, suitable for applications such as fluorescence studies or pharmaceutical synthesis, the crude product should be purified. Crystallization from hexane (B92381) is a standard and effective method.[9]

Materials and Reagents:

-

Crude 1-Aminopyrene

-

Hexane

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Transfer the crude 1-Aminopyrene solid to an Erlenmeyer flask.

-

Add a minimal amount of hot hexane to dissolve the solid completely. Ensure the hexane is near its boiling point to maximize solubility.

-

Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

For maximum yield, place the flask in an ice bath or refrigerator to further decrease the solubility of the product.

-

Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove residual solvent. The final product should be yellow needles with a melting point of 117-118 °C.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow from the starting material to the final, purified product.

Caption: Workflow for the synthesis and purification of 1-Aminopyrene.

Core Applications

1-Pyrenamine is a valuable compound in several scientific fields due to its unique fluorescent properties and reactive amine group.

-

Fluorescent Probes and Biosensors: It serves as a foundational molecule for creating fluorescent probes used in biological imaging to monitor cellular processes in real-time.[2]

-

Organic Synthesis: The primary amine group makes it a versatile precursor for synthesizing more complex molecules, including other fluorescent probes like 1-Azidopyrene and N-(1-Pyrene)iodoacetamide.[10]

-

Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic drugs.[2]

-

Materials Science: 1-Aminopyrene can be integrated into metal-organic frameworks (MOFs) to create efficient photocatalytic systems. It is also incorporated into polymer formulations to enhance their thermal stability and mechanical properties.[2]

-

Analytical and Environmental Chemistry: It is employed as a reagent in analytical techniques like spectrophotometry and in methods for detecting polycyclic aromatic hydrocarbons (PAHs) in environmental samples.[2]

Safety and Handling

1-Aminopyrene is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin irritation.[1]

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[9][13]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it into a suitable container for disposal.[12]

-

First Aid: If swallowed, rinse the mouth and seek immediate medical attention.[10][13] If inhaled, move to fresh air.[12] In case of skin or eye contact, rinse thoroughly with water.[13]

References

- 1. 1-Aminopyrene | C16H11N | CID 15352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemeo.com [chemeo.com]

- 4. 1-Aminopyrene [webbook.nist.gov]

- 5. parchem.com [parchem.com]

- 6. 1-Aminopyrene 97 1606-67-3 [sigmaaldrich.com]

- 7. 1-Aminopyrene [webbook.nist.gov]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. 1-Aminopyrene | 1606-67-3 [chemicalbook.com]

- 10. 1-Aminopyrene, 97% 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. rsc.org [rsc.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

The Dazzling Dance of Light: A Technical Guide to the Photophysical Characteristics of Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrene (B120774), a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant attention in the scientific community for their unique and versatile photophysical properties. Their strong fluorescence, long excited-state lifetimes, and sensitivity to the local environment make them invaluable tools in a wide array of applications, from fundamental research to drug development. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of pyrene derivatives, complete with experimental protocols and data presented for easy comparison.

Core Photophysical Properties of Pyrene Derivatives

Pyrene's photophysical behavior is characterized by several key features, including its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are highly influenced by the nature and position of substituents on the pyrene core, as well as by the surrounding environment.

Monomer and Excimer Emission: A hallmark of pyrene and its derivatives is the ability to exhibit both monomer and excimer fluorescence. In dilute solutions, pyrene molecules exist as isolated monomers and, upon excitation, display a characteristic structured emission spectrum in the ultraviolet-to-blue region (typically 370-420 nm).[1] However, at higher concentrations or when two pyrene moieties are in close proximity (within ~10 Å), an excited-state pyrene molecule can form a complex with a ground-state molecule, creating an "excimer" (excited dimer).[2][3] This excimer then fluoresces at a longer, red-shifted wavelength (typically 450-550 nm) as a broad, structureless band.[1] This distinct shift between monomer and excimer emission provides a powerful tool for probing intermolecular and intramolecular distances.

Solvatochromism: The fluorescence of many pyrene derivatives is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property arises from changes in the dipole moment of the pyrene derivative upon excitation. The extent of the spectral shift can provide valuable information about the microenvironment of the probe.

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of pyrene derivatives, offering a comparative overview of their properties.

Table 1: Photophysical Data of Mono-Substituted Pyrene Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ (ns) | Reference |

| 1-Bromopyrene (B33193) | Dichloromethane | 343 | 385, 405 | 0.21 | - | [4] |

| 1-Pyrenecarboxaldehyde | Dichloromethane | 370 | 418, 438 | 0.01 | - | [4] |

| 4-(Pyren-1-yl)butyric acid | Methanol | 343 | 377, 396 | 0.45 | 460 | [5] |

Table 2: Photophysical Data of 2- and 2,7-Substituted Pyrene Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ (ns) | Reference |

| 2-Cyanopyrene | Cyclohexane | 358 | 373, 392 | 0.61 | 55 | [6][7] |

| 2,7-Dibromopyrene | Dichloromethane | 365 | 380, 400 | 0.30 | - | [8][9] |

| 2-Cyano-7-(N,N-diethylamino)pyrene | Cyclohexane | 398 | 442 | 0.89 | 4.6 | [6][7] |

| 4-(Pyren-2-yl)butyric acid | Methanol | 344 | 378, 397 | 0.93 | 622 | [5][8][9] |

Table 3: Photophysical Data of 1,3,6,8-Tetrasubstituted Pyrene Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | Reference |

| 1,3,6,8-Tetrabromopyrene | Dichloromethane | 378 | 419, 442 | 0.02 | [4] |

| 1,3,6,8-Tetrakis(4-tert-butylphenyl)pyrene | Dichloromethane | 388 | 435, 461 | 0.98 | [4] |

Synthesis of Key Pyrene Derivatives

The functionalization of the pyrene core is crucial for tailoring its photophysical properties and for its application as a probe. Common starting materials for the synthesis of more complex derivatives include 1-bromopyrene and 1-pyrenecarboxaldehyde.

A common method for the synthesis of 1-bromopyrene involves the electrophilic bromination of pyrene using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF).[5] 1-Pyrenecarboxaldehyde can be synthesized via the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and DMF.[10] These initial derivatives serve as versatile building blocks for a wide range of further functionalization reactions, including Suzuki and Sonogashira cross-coupling reactions, to introduce various substituents.[11]

Experimental Protocols

Accurate characterization of the photophysical properties of pyrene derivatives relies on standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyrene derivative in a suitable spectroscopic-grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum (λ_max) in a 1 cm path length cuvette. A blank sample containing only the solvent is also prepared.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the blank solution in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (typically 250-500 nm for pyrene derivatives).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyrene derivative with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength (λ_ex), typically at or near the absorption maximum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λ_ex + 10 nm to 700 nm) to record the emission spectrum.

-

Record a blank spectrum of the solvent under the same conditions and subtract it from the sample spectrum to correct for Raman scattering and other background signals.

-

-

Data Analysis: Identify the wavelength(s) of maximum emission (λ_em). The ratio of monomer to excimer emission intensity can also be calculated if both are present.

Fluorescence Quantum Yield (Φ_F) Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The absolute method using an integrating sphere is the most accurate.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere.

-

Measurement of Incident Light:

-

Place a cuvette containing the pure solvent (blank) inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the solvent. This provides the area corresponding to the incident photon flux (S₀).

-

-

Measurement of Sample Emission and Scattering:

-

Place the cuvette containing the pyrene derivative solution (absorbance < 0.1 at λ_ex) in the integrating sphere.

-

Measure the spectrum, which will contain a peak from the scattered excitation light and the fluorescence emission of the sample.

-

-

Data Analysis:

-

Integrate the area of the scattered excitation light from the sample measurement (S₁). The number of absorbed photons is proportional to S₀ - S₁.

-

Integrate the area of the fluorescence emission spectrum (S₂).

-

The quantum yield is calculated as Φ_F = S₂ / (S₀ - S₁).[12]

-

Time-Resolved Fluorescence Spectroscopy (TRFS)

TRFS is used to measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and highly sensitive method.

Methodology:

-

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode), a sample holder, a fast photodetector (e.g., single-photon avalanche diode), and timing electronics.

-

Measurement:

-

The sample is excited by a high-repetition-rate pulsed laser.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times of many photons is built up, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay data is fitted to one or more exponential decay functions, deconvoluting the IRF from the measured decay. The fluorescence lifetime(s) (τ) are extracted from this fit.

-

Applications in Signaling Pathways: Monitoring Apoptosis

Pyrene derivatives are powerful tools for studying cellular signaling pathways. For instance, Förster Resonance Energy Transfer (FRET)-based probes utilizing a pyrene derivative as a donor or acceptor can be designed to monitor enzyme activity, such as the activation of caspases during apoptosis.

The following diagram illustrates a simplified caspase cascade in apoptosis and how a FRET-based probe can be used to monitor caspase-3 activity. In the intact probe, FRET occurs between a donor and an acceptor fluorophore. Upon activation of caspase-3, the linker containing the caspase-3 cleavage site is cleaved, separating the donor and acceptor and causing a change in the fluorescence signal.

Conclusion

Pyrene derivatives offer a rich and tunable palette of photophysical properties that make them exceptionally useful as fluorescent probes in a multitude of scientific disciplines. By understanding their core characteristics and employing standardized experimental techniques for their characterization, researchers can fully harness the power of these versatile molecules to illuminate complex biological processes and drive innovation in drug development and diagnostics.

References

- 1. youtube.com [youtube.com]

- 2. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 3. edinst.com [edinst.com]

- 4. Pyrene derivatives with two types of substituents at positions 1, 3, 6, and 8 – fad or necessity? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04503A [pubs.rsc.org]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and photophysics of a 2,7-disubstituted donor-acceptor pyrene derivative: an example of the application of sequential Ir-catalyzed C-H borylation and substitution chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mt.com [mt.com]

- 11. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 12. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to 1-Pyrenamine as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenamine, an amino derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), has emerged as a versatile and valuable fluorescent probe in a multitude of scientific disciplines. Its inherent photophysical properties, characterized by high fluorescence quantum yield, sensitivity to the local environment, and the ability to participate in photoinduced electron transfer (PET), make it an exceptional tool for sensing and imaging. This technical guide provides a comprehensive overview of 1-pyrenamine, detailing its synthesis, photophysical characteristics, and diverse applications as a fluorescent probe for the detection of metal ions, nitroaromatic compounds, and for sensing changes in solvent polarity, viscosity, and pH.

Core Properties of 1-Pyrenamine

1-Pyrenamine is a yellow to green crystalline solid with the chemical formula C₁₆H₁₁N.[1][2][3] Its structure consists of a pyrene backbone with an amino group substituted at the 1-position. This amino group significantly influences the electronic and photophysical properties of the pyrene core, making it a powerful fluorophore for sensing applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₁N | [2] |

| Molecular Weight | 217.27 g/mol | [1][2] |

| Appearance | Yellow to green powder/crystals | [1][3] |

| Melting Point | 115-117 °C | [1][3] |

| CAS Number | 1606-67-3 | [1][2] |

Synthesis of 1-Pyrenamine

A common and efficient method for the synthesis of 1-pyrenamine is through the reduction of 1-nitropyrene (B107360).[4]

Experimental Protocol: Synthesis of 1-Pyrenamine from 1-Nitropyrene

Materials:

-

1-Nitropyrene

-

Palladium on carbon (10% Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrazine (B178648) monohydrate

Procedure:

-

In a 250-mL three-neck round-bottomed flask equipped with a stirring bar under a nitrogen atmosphere, dissolve or suspend 1-nitropyrene and 10% Pd/C in a mixture of ethanol and THF.[4]

-

Heat the suspension to reflux.[4]

-

Slowly add hydrazine monohydrate to the refluxing mixture.[4]

-

Continue to stir the solution at reflux temperature for 12 hours.[4]

-

After the reaction is complete, cool the solution and filter to remove the Pd/C catalyst.[4]

-

Evaporate the filtrate under reduced pressure to dryness.[4]

-

Recrystallize the crude product from an ethanol/water mixture and dry in vacuo at 80 °C to obtain greenish-yellow crystals of 1-pyrenamine.[4]

Photophysical Properties

The fluorescence of 1-pyrenamine is highly sensitive to its environment. Factors such as solvent polarity, viscosity, and the presence of quenchers can significantly alter its emission spectrum, intensity, and lifetime.

| Solvent | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| Methanolic Buffer (10%) with 40% Acetonitrile | 353, 283, 242 | Not Specified | [5] |

| Various Organic Solvents | Not specified for 1-pyrenamine | Varies with polarity | [6] |

Applications as a Fluorescent Probe

Detection of Metal Ions

1-Pyrenamine and its derivatives can act as "turn-off" or "turn-on" fluorescent sensors for various metal ions.[7][8] The sensing mechanism often involves the coordination of the metal ion with the amino group or other chelating moieties, which can modulate the photoinduced electron transfer (PET) process.

Sensing Mechanism: In the absence of a metal ion, the lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence of the pyrene core via PET. Upon binding of a metal ion, the lone pair of electrons becomes engaged in the coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response. Conversely, some metal ions can enhance non-radiative decay pathways, leading to fluorescence quenching ("turn-off" sensing).[9]

Experimental Protocol: General Procedure for Metal Ion Detection

-

Preparation of Solutions:

-

Fluorescence Titration:

-

In a cuvette, place a dilute solution of 1-pyrenamine in an appropriate buffer.

-

Record the initial fluorescence spectrum.

-

Incrementally add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the fluorescence spectrum.[9]

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the sensitivity and detection limit.

-

Detection of Nitroaromatic Compounds

The electron-rich pyrene core of 1-pyrenamine makes it an effective probe for electron-deficient nitroaromatic compounds, which are common components of explosives. The interaction between the probe and the analyte typically leads to fluorescence quenching.[10]

Sensing Mechanism: The fluorescence quenching of 1-pyrenamine by nitroaromatics is often attributed to a photoinduced electron transfer (PET) from the excited state of the electron-rich pyrene derivative to the electron-deficient nitroaromatic compound. The formation of a non-fluorescent ground-state complex can also contribute to the quenching.[10][11]

Sensing Solvent Polarity and Viscosity

The fluorescence emission of pyrene and its derivatives is sensitive to the polarity of the surrounding medium.[6][12] In polar solvents, a red-shift in the emission spectrum is often observed due to the stabilization of the excited state.[9]

The viscosity of the medium can also influence the fluorescence of probes like 1-pyrenamine. In more viscous environments, non-radiative decay pathways that involve molecular rotation or vibration can be restricted, leading to an increase in fluorescence intensity and lifetime.[11]

Experimental Protocol: General Procedure for Viscosity Measurement

-

Prepare a series of solutions with varying viscosities, for example, by mixing glycerol (B35011) and water in different ratios.

-

Dissolve 1-pyrenamine in each solution at a constant concentration.

-

Measure the fluorescence intensity or lifetime of 1-pyrenamine in each solution.

-

Plot the fluorescence intensity or lifetime against the known viscosity of the solutions to generate a calibration curve. This curve can then be used to determine the viscosity of an unknown sample.

pH Sensing

The amino group of 1-pyrenamine can be protonated in acidic conditions, which alters the electronic properties of the molecule and, consequently, its fluorescence. This property can be harnessed for pH sensing.[5][13][14]

Sensing Mechanism: In its neutral form, the fluorescence of 1-pyrenamine may be partially quenched by the lone pair of electrons on the nitrogen atom. Upon protonation of the amino group in acidic media, this quenching pathway is inhibited, leading to a change in fluorescence, often an enhancement or a spectral shift.[2][15]

Experimental Protocol: General Procedure for pH Measurement

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant amount of a stock solution of 1-pyrenamine to each buffer solution.

-

Measure the fluorescence spectrum of each solution.

-

Plot the fluorescence intensity at a specific wavelength or the ratio of intensities at two different wavelengths against the pH to create a calibration curve. This curve can then be used to determine the pH of an unknown sample.[16][17]

Conclusion

1-Pyrenamine is a highly versatile fluorescent probe with a broad range of applications in chemical and biological sensing. Its sensitivity to the local environment, coupled with its robust photophysical properties, makes it an invaluable tool for researchers. The ability to detect metal ions and nitroaromatic compounds, as well as to sense changes in solvent polarity, viscosity, and pH, highlights the multifaceted nature of this fluorophore. The experimental protocols provided in this guide offer a starting point for the practical application of 1-pyrenamine in various research settings. Further exploration into the quantitative photophysical properties of 1-pyrenamine in diverse environments will undoubtedly expand its utility and lead to the development of novel and more sophisticated sensing platforms.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a one-step synthesized red emission fluorescent probe for sensitive detection of viscosity in vitro and … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01186D [pubs.rsc.org]

- 6. Viscosity | Classic chemistry experiments | 11–14 years | Class experiment | RSC Education [edu.rsc.org]

- 7. A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+ | MDPI [mdpi.com]

- 8. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescent Molecular Rotors for Viscosity Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pages.hannainst.com [pages.hannainst.com]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

Early Applications of 1-Pyrenamine in Scientific Research: A Technical Guide

Abstract

1-Pyrenamine, also known as 1-aminopyrene (B158619), is a polycyclic aromatic amine that has been a compound of significant interest in scientific research for several decades. Its inherent fluorescence and chemical reactivity have led to its application in diverse fields, including toxicology, environmental science, and as a precursor in chemical synthesis. This technical guide provides an in-depth overview of the early applications of 1-Pyrenamine, with a focus on its use in mutagenicity and carcinogenicity studies, its role in environmental monitoring, and its synthesis and photochemical transformation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

1-Pyrenamine (C₁₆H₁₁N) is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH).[1] Its structure, featuring a primary amine group on the pyrene backbone, imparts unique chemical and photophysical properties that were harnessed in early scientific investigations.[1] While modern research has expanded its applications, particularly in the development of sophisticated fluorescent probes and materials, its foundational uses were pivotal in understanding the biological activities of aromatic amines and in developing analytical methods for environmental monitoring.[1][2] This guide focuses on these seminal applications, providing a technical framework for understanding the historical context and experimental basis of 1-Pyrenamine's scientific journey.

Synthesis of 1-Pyrenamine

One of the common early methods for synthesizing 1-Pyrenamine was through the reduction of 1-nitropyrene (B107360).[3][4] This process is a crucial step in both the laboratory preparation of 1-Pyrenamine and its metabolic formation in biological systems.[4]

Experimental Protocol: Synthesis of 1-Pyrenamine from 1-Nitropyrene

This protocol is adapted from early synthetic procedures for the reduction of nitroaromatic compounds.[3][4]

Materials:

-

1-Nitropyrene

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrazine (B178648) monohydrate

-

Nitrogen gas

-

Standard laboratory glassware (three-neck round-bottomed flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a 250-mL three-neck round-bottomed flask equipped with a stirring bar and under a nitrogen atmosphere, dissolve/suspend 50 mmol of 1-nitropyrene and 0.15 g of 10% Pd/C in a mixture of 80 mL of ethanol and 40 mL of THF.[3]

-

Heat the suspension to reflux.[3]

-

Slowly add 6.5 mL of hydrazine monohydrate to the refluxing mixture.[3]

-

Continue stirring the solution at reflux temperature until the reaction is complete (reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solution to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-Pyrenamine product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as hexane.[2]

Early Applications in Toxicology

A significant portion of early research on 1-Pyrenamine focused on its toxicological properties, particularly its mutagenicity and carcinogenicity, often in comparative studies with its parent compound, 1-nitropyrene.

Mutagenicity Studies

The Ames test, a widely used assay to assess the mutagenic potential of chemical compounds, was employed in early studies of 1-Pyrenamine.[4][5] This test utilizes strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth. Mutagenic compounds can cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The addition of a rat liver S9 fraction is used to simulate metabolic activation, as some compounds only become mutagenic after being metabolized.[4]

This is a generalized protocol based on early mutagenicity testing procedures.[6][7]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

1-Pyrenamine dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative control compounds

-

Rat liver S9 fraction for metabolic activation

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine-biotin solution

Procedure:

-

Prepare overnight cultures of the S. typhimurium tester strains.

-

For assays with metabolic activation, prepare the S9 mix containing the S9 fraction and necessary cofactors.

-

In a test tube, add the tester strain culture, the test compound (1-Pyrenamine at various concentrations), and either the S9 mix or a buffer for assays without metabolic activation.

-

Pre-incubate the mixture at 37°C with shaking.

-

After incubation, add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

The following table summarizes data from early studies on the mutagenicity of 1-Pyrenamine and its photoproducts.

| Compound | Tester Strain | Metabolic Activation (S9) | Lowest Observable Effective Concentration (LOEC) (µM) |

| 1-Pyrenamine | Not specified | With S9 | Not Mutagenic (up to 10 µM) |

| 1-Pyrenamine | Not specified | Without S9 | 1.25 |

| 1-Pyrenamine Photoproducts | Not specified | With S9 | 5 |

| 1-Pyrenamine Photoproducts | Not specified | Without S9 | 10 |

| 1-Nitropyrene | Not specified | With S9 | 0.625 |